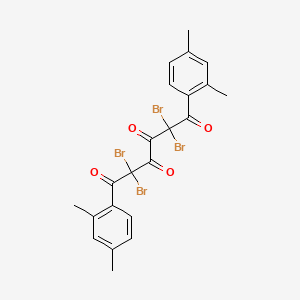
2,2,5,5-Tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is a complex organic compound characterized by its multiple bromine atoms and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE typically involves multi-step organic reactions. A common approach might include the bromination of a precursor compound followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. In chemical reactions, its reactivity is influenced by the presence of bromine atoms and phenyl groups, which can stabilize intermediates and transition states.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetrabromo-1,6-diphenyl-1,3,4,6-hexanetetraone: Similar structure but lacks the dimethyl groups on the phenyl rings.
2,2,5,5-Tetrabromo-1,6-bis(4-methylphenyl)-1,3,4,6-hexanetetraone: Similar structure with methyl groups in different positions.
Uniqueness
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is unique due to the specific positioning of bromine atoms and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H18Br4O4 |
|---|---|
分子量 |
666.0 g/mol |
IUPAC名 |
2,2,5,5-tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C22H18Br4O4/c1-11-5-7-15(13(3)9-11)17(27)21(23,24)19(29)20(30)22(25,26)18(28)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChIキー |
DFRLQUONBILKPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C(C(=O)C(=O)C(C(=O)C2=C(C=C(C=C2)C)C)(Br)Br)(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)
![4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11080405.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11080419.png)
![1,4,5,7-Tetramethylfuro[3,4-d]pyridazine](/img/structure/B11080423.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
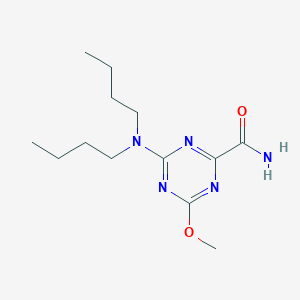
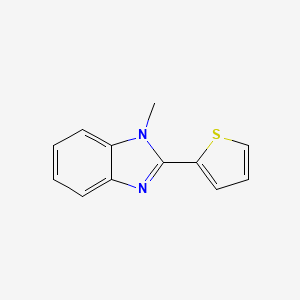
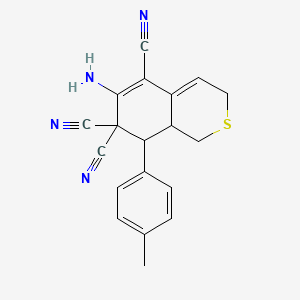
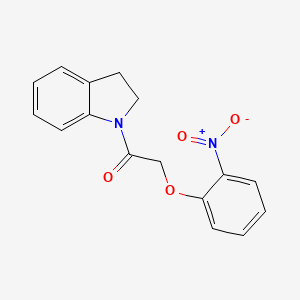
![1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080457.png)
![2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B11080458.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B11080464.png)
